molecular formula C7H11NO4 B12880134 (2S)-4-Acetoxypyrrolidine-2-carboxylic acid

(2S)-4-Acetoxypyrrolidine-2-carboxylic acid

Cat. No.: B12880134
M. Wt: 173.17 g/mol
InChI Key: OQWHXHYZFMIILA-GDVGLLTNSA-N
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Description

(2S)-4-Acetoxypyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound’s structure includes an acetoxy group at the 4-position and a carboxylic acid group at the 2-position, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-Acetoxypyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available pyrrolidine derivatives.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: (2S)-4-Acetoxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(2S)-4-Acetoxypyrrolidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-4-Acetoxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The acetoxy group can participate in esterification reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

    Pyrrolidine-2-carboxylic acid: Lacks the acetoxy group, making it less reactive in certain chemical reactions.

    4-Hydroxypyrrolidine-2-carboxylic acid: Contains a hydroxyl group instead of an acetoxy group, leading to different reactivity and applications.

Uniqueness: (2S)-4-Acetoxypyrrolidine-2-carboxylic acid is unique due to the presence of both acetoxy and carboxylic acid groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate in synthetic chemistry and a versatile tool in scientific research.

Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

(2S)-4-acetyloxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H11NO4/c1-4(9)12-5-2-6(7(10)11)8-3-5/h5-6,8H,2-3H2,1H3,(H,10,11)/t5?,6-/m0/s1

InChI Key

OQWHXHYZFMIILA-GDVGLLTNSA-N

Isomeric SMILES

CC(=O)OC1C[C@H](NC1)C(=O)O

Canonical SMILES

CC(=O)OC1CC(NC1)C(=O)O

Origin of Product

United States

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